tert-Butyl 2-(6-hydroxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15853842
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O3 |
|---|---|
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | tert-butyl 2-(2-methyl-6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O3/c1-10-11(7-8-13(18)16-10)12-6-5-9-17(12)14(19)20-15(2,3)4/h7-8,12H,5-6,9H2,1-4H3,(H,16,18) |
| Standard InChI Key | VWCZZVLUIJBSPB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=O)N1)C2CCCN2C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 2-position with a 6-hydroxy-2-methylpyridin-3-yl group. The tert-butyl carbamate (Boc) group at the 1-position of the pyrrolidine enhances steric protection during synthetic modifications. Key structural attributes include:
| Property | Data |
|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub> |
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | tert-butyl 2-(6-hydroxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
| Canonical SMILES | CC1=CC(=CN=C1O)C2CCCN2C(=O)OC(C)(C)C |
| CAS Registry | 1352501-80-4 |
The hydroxyl group at the 6-position of the pyridine ring introduces hydrogen-bonding capability, while the methyl group at the 2-position enhances lipophilicity.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of tert-butyl 2-(6-hydroxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate generally follows a multi-step sequence involving:
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Pyrrolidine Functionalization: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, triethylamine).
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Pyridine Coupling: Suzuki-Miyaura or Negishi cross-coupling to attach the substituted pyridine moiety to the pyrrolidine ring.
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Hydroxylation: Selective oxidation or hydroxylation at the pyridine’s 6-position, often using oxidizing agents like m-CPBA or enzymatic methods.
A representative protocol from analogous syntheses involves lithiation of a protected pyrrolidine followed by quenching with a pyridine electrophile . For instance, lithium borohydride reduction in tetrahydrofuran (0–20°C, 16 h) has been employed in related systems to achieve high yields (up to 100%) .
Optimization Challenges
Critical factors influencing yield and purity include:
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Temperature Control: Exothermic reactions (e.g., borohydride reductions) require strict temperature regulation to prevent side reactions .
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Protection-Deprotection Strategies: The Boc group’s stability under basic conditions necessitates careful selection of reagents to avoid premature deprotection.
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Purification Techniques: Column chromatography or recrystallization is often required to isolate the product from regioisomers or unreacted starting materials.
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but is sensitive to:
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Acidic Conditions: The Boc group hydrolyzes in the presence of strong acids (e.g., HCl, TFA), regenerating the pyrrolidine amine.
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Oxidative Environments: The pyridine hydroxyl group may undergo further oxidation to quinone derivatives under harsh conditions.
Solubility and Partitioning
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<1 mg/mL).
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LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates.
Applications in Medicinal Chemistry
Biological Activity
While direct pharmacological data for this compound remain limited, structural analogs demonstrate:
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Dopamine Receptor Modulation: Pyrrolidine derivatives with substituted pyridines show affinity for D<sub>2</sub> and D<sub>3</sub> receptors, suggesting potential in treating neurological disorders.
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Antimicrobial Properties: Hydroxypyridine moieties enhance activity against Gram-positive bacteria (e.g., Staphylococcus aureus).
Drug Discovery Utility
The Boc-protected amine serves as a transient masking group, enabling sequential functionalization of the pyrrolidine ring. Applications include:
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Peptidomimetics: Replacement of proline residues in bioactive peptides to modulate conformation and stability.
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Kinase Inhibitors: Pyridine-containing scaffolds are prevalent in ATP-competitive kinase inhibitors (e.g., JAK2, EGFR).
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